4-Hexyl-1,3-dioxolane
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Overview
Description
4-Hexyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals, characterized by a five-membered ring containing two oxygen atoms. The chemical formula for this compound is C9H18O2. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexyl-1,3-dioxolane can be synthesized through the acid-catalyzed acetalization of aldehydes with diols. The reaction typically involves the use of an aldehyde (such as hexanal) and ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid . The reaction is carried out at room temperature, and the product is obtained after purification.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Acid-modified montmorillonite (MMT) catalysts have been shown to be effective in achieving high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Hexyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes and open-chain compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Hexyl-1,3-dioxolane involves its ability to form stable intermediates during chemical reactions. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted side reactions. The compound’s stability and reactivity are attributed to the electronic effects of the oxygen atoms in the ring, which can stabilize reaction intermediates .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog with similar chemical properties but without the hexyl group.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity.
Neosporol: A natural product containing a 1,3-dioxolane moiety.
Uniqueness: 4-Hexyl-1,3-dioxolane is unique due to its hexyl substituent, which imparts different physical and chemical properties compared to its simpler analogs. The hexyl group increases the compound’s hydrophobicity and can influence its reactivity and interactions in various applications .
Properties
CAS No. |
72493-07-3 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-9-7-10-8-11-9/h9H,2-8H2,1H3 |
InChI Key |
XCHIZZBEJDCLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COCO1 |
Origin of Product |
United States |
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